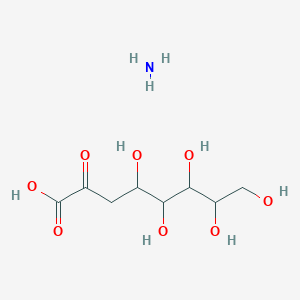
Azane;4,5,6,7,8-pentahydroxy-2-oxooctanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azane;4,5,6,7,8-pentahydroxy-2-oxooctanoic acid, also known as 4,5,6,7,8-pentahydroxy-2-oxo-octanoic acid, is a compound with the molecular formula C8H14O8 and a molecular weight of 238.19 g/mol . This compound is characterized by its multiple hydroxyl groups and a keto group, making it a polyhydroxy acid. It is also referred to as 2-dehydro-3-deoxy-D-octonate .
Preparation Methods
The synthesis of Azane;4,5,6,7,8-pentahydroxy-2-oxooctanoic acid can be achieved through various synthetic routes. One common method involves the oxidation of corresponding polyhydroxy alcohols using oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions . Industrial production methods may involve the use of biocatalysts or microbial fermentation processes to achieve higher yields and purity .
Chemical Reactions Analysis
Azane;4,5,6,7,8-pentahydroxy-2-oxooctanoic acid undergoes several types of chemical reactions:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming polyhydroxy alcohols.
Substitution: Hydroxyl groups can be substituted with other functional groups using reagents like acyl chlorides or alkyl halides.
Esterification: The hydroxyl groups can react with carboxylic acids or their derivatives to form esters.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and acylating agents (e.g., acyl chlorides). Major products formed from these reactions include oxidized derivatives, reduced alcohols, substituted compounds, and esters .
Scientific Research Applications
Azane;4,5,6,7,8-pentahydroxy-2-oxooctanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a component in drug delivery systems.
Industry: It is used in the production of biodegradable polymers and as an additive in various industrial processes
Mechanism of Action
The mechanism of action of Azane;4,5,6,7,8-pentahydroxy-2-oxooctanoic acid involves its interaction with specific molecular targets and pathways. The compound’s multiple hydroxyl groups allow it to form hydrogen bonds with various biomolecules, influencing their structure and function. It may also act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage .
Comparison with Similar Compounds
Azane;4,5,6,7,8-pentahydroxy-2-oxooctanoic acid can be compared with other polyhydroxy acids and keto acids. Similar compounds include:
4,5,6,7,8-Pentahydroxy-2-keto-caprylic acid: Another polyhydroxy keto acid with similar structural features.
2-Dehydro-3-deoxy-D-octonate: A related compound with similar functional groups and reactivity.
The uniqueness of this compound lies in its specific arrangement of hydroxyl and keto groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C8H17NO8 |
|---|---|
Molecular Weight |
255.22 g/mol |
IUPAC Name |
azane;4,5,6,7,8-pentahydroxy-2-oxooctanoic acid |
InChI |
InChI=1S/C8H14O8.H3N/c9-2-5(12)7(14)6(13)3(10)1-4(11)8(15)16;/h3,5-7,9-10,12-14H,1-2H2,(H,15,16);1H3 |
InChI Key |
ZJSFAVCABSVXKL-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(C(CO)O)O)O)O)C(=O)C(=O)O.N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


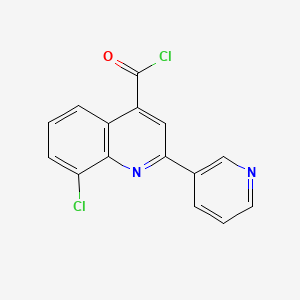
![4-[[(1-ethylpyrazol-4-yl)methylamino]methyl]-N,N-dimethylaniline;hydrochloride](/img/structure/B12347427.png)
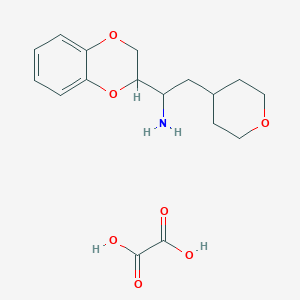
![N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-beta-alanine](/img/structure/B12347438.png)
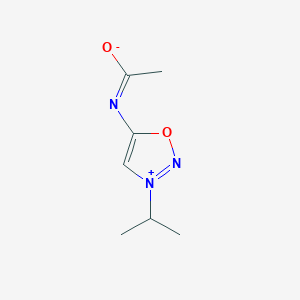
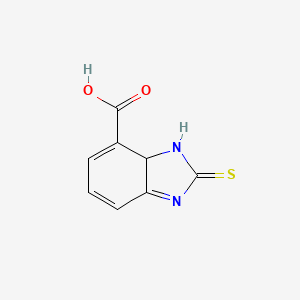

![4-[(5E)-5-(1-methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B12347450.png)
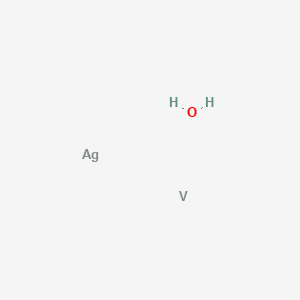
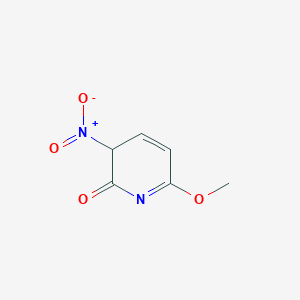
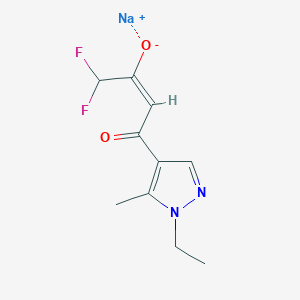

![6-(2,2,2-trifluoroethyl)-4aH-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12347484.png)
![3aH-thieno[2,3-b]pyridin-4-one](/img/structure/B12347485.png)
